4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde
Overview
Description
4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H8F2O2 . It has a molecular weight of 186.16 . It is typically stored at ambient temperature and is available in a liquid-oil physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2 . The InChI key is MBMWQKCLNFZJSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid-oil at room temperature . It has a molecular weight of 186.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Reaction and Synthesis Applications
4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is used in various chemical reactions and synthesis processes. For instance, it has been involved in the reaction of aldehydes with stabilized sulfur ylides for the synthesis of epoxy-amides (Fernández, Durante-Lanes, & López-Herrera, 1990). Additionally, it plays a role in the preparation of sulfated Ti-SBA-15 catalysts, which are crucial for the oxidation of benzyl alcohol to benzaldehyde, a process of significant importance in various industries (Sharma, Soni, & Dalai, 2012).
Optical and Material Applications
This compound has been used in the synthesis of aluminum and zinc complexes with quinolates, where its derivatives play a role in the development of materials with specific optical properties (Barberis & Mikroyannidis, 2006). These materials have potential applications in the field of photoluminescence and other areas requiring controlled optical responses.
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of this compound have been employed as fluorogenic labelling reagents. They are used in pre-column derivatization for the HPLC separation of chlorophenols, demonstrating its utility in sensitive analytical methods (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Catalysis and Chemical Reactions
Moreover, the compound finds application in catalysis and chemical reactions, such as the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent, highlighting its versatility in organic synthesis (Majo & Perumal, 1996). The compound also plays a role in the synthesis of mixed-ligand complexes and their application in C–C and C–N coupling reactions, which are fundamental processes in organic chemistry (Dutta, Datta, Seth, & Bhattacharya, 2012).
Photocatalysis
In the field of photocatalysis, its derivatives have been studied for the selective synthesis of benzaldehyde from benzyl alcohol, showcasing its potential in environmentally friendly chemical processes (Lima, Silva, Silva, & Faria, 2017).
Nonlinear Optical Materials
Furthermore, it has been investigated for its applications in developing nonlinear optical materials, specifically in the enhancement of optical properties and mechanical hardness (Venkataramanan, Uchil, & Bhat, 1994).
Safety and Hazards
This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and ensuring adequate ventilation during handling .
properties
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c10-7-2-1-6(4-13)3-8(7)14-5-9(11)12/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGHCAZYIWLNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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